(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-5-7-15(19)17-16-18(8-6-2)11-9-12(20-3)13(21-4)10-14(11)22-16/h2,9-10H,5,7-8H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRUBGBOBPHDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=CC(=C(C=C2S1)OC)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be attached through a Sonogashira coupling reaction involving a terminal alkyne and an aryl halide.
Formation of the Ylidene Butyramide: The final step involves the condensation of the substituted benzo[d]thiazole with butyramide under basic conditions to form the ylidene butyramide structure.
Industrial Production Methods
Industrial production of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole core or the ylidene group, resulting in the formation of reduced analogs.
Substitution: The dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable base or catalyst.
Major Products
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Reduced analogs with hydrogenated benzo[d]thiazole or ylidene groups.
Substitution: Substituted derivatives with various functional groups replacing the dimethoxy groups.
Scientific Research Applications
(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules for studying cellular processes and signaling pathways.
Medicine: It has potential as a lead compound for drug discovery, particularly in the development of anticancer or antimicrobial agents.
Industry: The compound can be utilized in the production of specialty chemicals, coatings, and polymers with unique properties.
Mechanism of Action
The mechanism of action of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole core can interact with enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group may facilitate binding to hydrophobic pockets, enhancing the compound’s efficacy. The dimethoxy groups can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Heterocyclic Chemistry
The compound shares key motifs with benzodioxine-, quinazoline-, and triazole-based derivatives. Below is a comparative analysis of its properties against selected analogs:
Key Differences in Reactivity and Functionality
- Synthetic Complexity : The target compound requires precise Z-configuration control during imine formation, unlike triazole derivatives (e.g., compound 3), which rely on cyclization with thioglycolic acid .
Pharmacological Potential
Its structural similarity to redox-active benzodioxines (compound II) further implies utility in oxidative stress-related pathways.
Biological Activity
(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide is a novel compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzo[d]thiazole core and various functional groups, suggests diverse biological activities. This article reviews the compound's biological activity, including its mechanisms, efficacy against specific targets, and relevant research findings.
Chemical Structure
The molecular formula of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide is with a molecular weight of 318.4 g/mol. The compound features a benzo[d]thiazole moiety that is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₃S |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 895441-19-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzo[d]thiazole core is known for its affinity towards enzymes and receptors, potentially modulating their activity. The prop-2-yn-1-yl group enhances binding to hydrophobic pockets within these targets, while the dimethoxy groups may improve solubility and bioavailability.
Biological Activity Overview
Research indicates that (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which is crucial in mitigating oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptotic pathways.
- Enzyme Inhibition : It has shown efficacy as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease .
Anticancer Activity
A study reported that derivatives of benzo[d]thiazole exhibited significant anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest in the G1 phase.
AChE Inhibition
In vitro assays demonstrated that (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide effectively inhibited AChE with an IC50 value comparable to established inhibitors like donepezil . This positions the compound as a promising candidate for Alzheimer's treatment.
Summary of Biological Activities
Q & A
Basic Research Question
- NOESY/ROESY NMR : Spatial interactions between the prop-2-yn-1-yl group and adjacent methoxy substituents confirm the Z-configuration .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₁N₃O₃S) and detects isotopic patterns .
- IR spectroscopy : Peaks at ~2200 cm⁻¹ (alkyne C≡C stretch) and ~1650 cm⁻¹ (C=N imine stretch) corroborate functional groups .
How can researchers resolve contradictions in biological activity data across different assays?
Advanced Research Question
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Target specificity profiling : Use kinase inhibition panels or proteome-wide binding assays to distinguish on-target vs. off-target effects .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid degradation underlies inconsistent cellular activity .
What strategies are effective for analyzing structure-activity relationships (SAR) in benzothiazole derivatives?
Advanced Research Question
- Fragment-based design : Replace the prop-2-yn-1-yl group with bulkier substituents (e.g., cyclopropyl) to evaluate steric effects on target binding .
- Computational docking : Compare binding poses of analogs (e.g., nitro or sulfamoyl variants) to identify critical interactions with enzymes like tyrosine kinases .
- Pharmacophore mapping : Overlay active/inactive analogs to pinpoint essential motifs (e.g., the benzo[d]thiazole core) .
How should researchers address discrepancies in NMR spectral data during characterization?
Advanced Research Question
- Multi-dimensional NMR : Use ¹H-¹³C HSQC to resolve overlapping signals in aromatic regions .
- Solvent standardization : Record spectra in deuterated DMSO to avoid solvent-induced shifts .
- Comparative analysis : Cross-reference with published spectra of structurally related benzothiazoles (e.g., 3-methyl or 6-nitro derivatives) .
What methodologies are recommended for studying the compound’s mechanism of action?
Advanced Research Question
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to purified targets like HDACs or PARP enzymes .
- Kinetic assays : Measure IC₅₀ values under varying ATP concentrations to determine inhibition mode (competitive/non-competitive) .
- Gene expression profiling : RNA-seq of treated cells identifies downstream pathways (e.g., apoptosis or oxidative stress) .
How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Basic Research Question
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., alkyne coupling) .
- Purification optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to refine storage protocols .
What analytical approaches validate the compound’s stability in biological matrices?
Advanced Research Question
- LC-MS/MS quantification : Spike plasma/serum with the compound and track degradation products over 24 hours .
- Radiolabeling : Synthesize a ¹⁴C-labeled analog to assess metabolic pathways in hepatocyte models .
- pH-dependent stability : Incubate in buffers (pH 1–9) to simulate gastrointestinal and systemic environments .
How do structural modifications influence the compound’s pharmacokinetic properties?
Advanced Research Question
What computational tools predict the compound’s interaction with novel targets?
Advanced Research Question
- Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets over 100 ns trajectories to assess stability .
- Free-energy perturbation (FEP) : Calculate ΔΔG for alchemical mutations (e.g., methoxy → ethoxy) to prioritize synthetic targets .
- Machine learning models : Train on benzothiazole bioactivity datasets to forecast off-target effects (e.g., hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
